(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
CAS No.: 1291834-01-9
Cat. No.: VC7578426
Molecular Formula: C19H18Cl2N6O
Molecular Weight: 417.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291834-01-9 |
|---|---|
| Molecular Formula | C19H18Cl2N6O |
| Molecular Weight | 417.29 |
| IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25) |
| Standard InChI Key | HGKSJBGVPHKJCA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Introduction
The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule that combines a triazole ring with a piperazine moiety. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The triazole derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Synthesis
The synthesis of (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common strategy is retrosynthetic analysis, which simplifies the target compound into more manageable precursors. Conventional organic synthesis techniques such as nucleophilic substitution and coupling reactions are often employed, with chromatographic methods used to monitor purity and yield.
Biological Activity and Potential Applications
-
Pharmacological Effects: The compound's biological activity is primarily linked to its interactions with biological targets, which may include enzymes and receptors involved in various physiological processes. Similar compounds have shown potential as antidepressants, antimicrobial agents, and antitumor agents.
-
Mechanism of Action: The exact mechanism of action would depend on the specific biological target, which could range from enzyme inhibition to receptor antagonism. Understanding these interactions is crucial for elucidating its therapeutic potential.
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the compound .
Table: Comparison of Similar Triazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone | Not specified | Not specified | Antimicrobial, anticancer |
| (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | Not specified | Not specified | CNS disorders, infections |
| (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone | C20H21ClN6O2 | 412.9 | Antidepressants, antimicrobial agents |
Note: The table provides a comparison with similar compounds but lacks specific data for (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone due to limited available information.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume